Guaiacol salicylate

Overview

Description

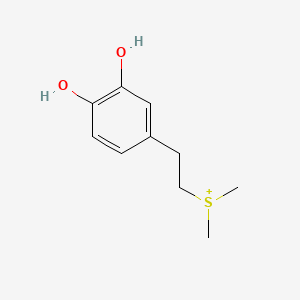

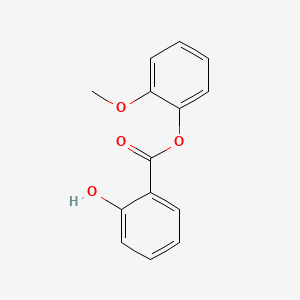

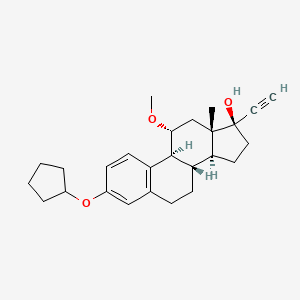

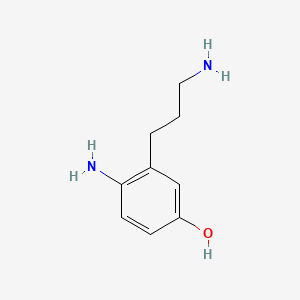

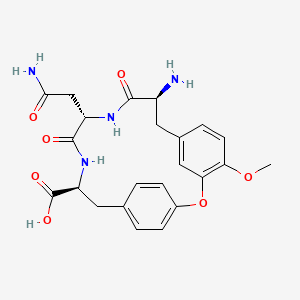

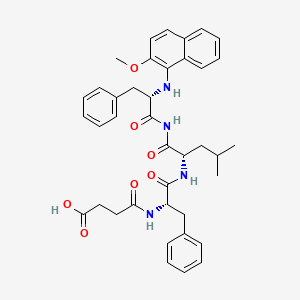

Guaiacol salicylate is a compound that combines guaiacol and salicylate. Guaiacol is an organic compound with the formula C6H4(OH)(OCH3). It is a phenolic compound containing a methoxy functional group . Guaiacol is a phenolic natural product first isolated from Guaiac resin and the oxidation of lignin . Guaiacol salicylate is not widely described in the literature, but it likely combines the properties of both guaiacol and salicylate .

Molecular Structure Analysis

The molecular formula of Guaiacol salicylate is C14H12O4 . The molecular structure of Guaiacol, a component of Guaiacol salicylate, includes a methoxy functional group and a hydroxyl group attached to a benzene ring .

Scientific Research Applications

Glycosylated Aroma Precursors in Fruits

- Behavior in Microvine Fruits : Guaiacol spraying increases guaiacol glycoconjugates in grapevine fruits and wines, influencing the aromatic profile. This effect is more efficient during fruit ripening stages (Sánchez-Gómez et al., 2019).

Pyrolysis and Chemical Analysis

- Key Intermediate in Pyrolysis : Guaiacol is a key intermediate in char formation during pyrolysis, with in situ FTIR spectroscopy showing direct evidence of o-quinonemethide production (Cheng et al., 2017).

Plant Metabolism and Stress Responses

- Influence on Matricaria Chamomilla : Guaiacol and salicylic acid interact in response to NaCl stress in chamomile plants, showing protective properties against negative symptoms (Kováčik et al., 2009).

Food Chemistry and Flavor Enhancement

- Influence on Tomato Flavor : The interaction of guaiacol and methyl salicylate in binary mixtures significantly lowers perceptual threshold, affecting tomato flavor perception (Yoder et al., 2012).

Bio-oil Upgrading

- Conversion in Ethanol for Bio-oil Upgrading : Guaiacol used as a model compound in bio-oil shows efficient conversion in ethanol with high selectivity towards desired products (Chen et al., 2014).

Glycoconjugate Analysis

- Analysis in Smoke-Affected Grapes : A method for quantifying glycoconjugate precursors of guaiacol in grapes exposed to bushfire smoke has been developed (Dungey et al., 2011).

Glycosyltransferase Research

- Studying Glycosyltransferase in Tomato Fruit : Identification of the gene SlUGT5 in tomatoes, showing specificity towards guaiacol and other compounds, contributes to understanding the fruit aroma (Louveau et al., 2011).

Chemical Synthesis and Electrochemistry

- Synthesis on Boron-Doped Diamond Electrodes : Guaiacol derivatives' anodic treatment on boron-doped diamond electrodes offers a direct access to nonsymmetrical biphenols (Kirste et al., 2011).

Lignin Depolymerization

- Catalytic Pyrolysis of Lignin : Guaiacol is isolated as a major product from the catalytic pyrolysis of lignin, showing potential in lignin depolymerization processes (Liguori & Barth, 2011).

Demethoxylation Studies

- Catalyzed Demethoxylation in Ethanol : Study on the demethoxylation of guaiacol catalyzed by Re2O7 in ethanol offers insights into chemical reactions and product formation (Yan et al., 2020).

Mechanism of Action

Guaiacol is thought to have disinfectant properties and is used as an expectorant. It is used in traditional dental pulp sedation, and has the property of inducing cell proliferation; guaiacol is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .

Safety and Hazards

Guaiacol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name |

(2-methoxyphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWEQQELZTXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236035 | |

| Record name | Guaiacol salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guaiacol salicylate | |

CAS RN |

87-16-1 | |

| Record name | Benzoic acid, 2-hydroxy-, 2-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacol salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)

![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)